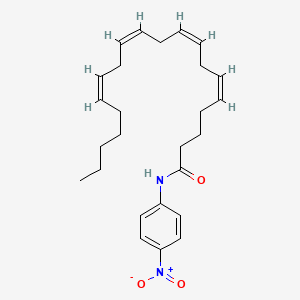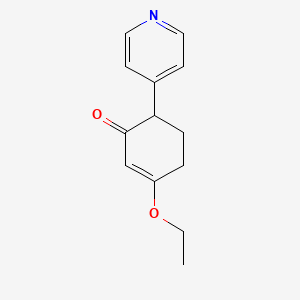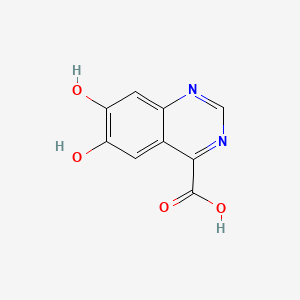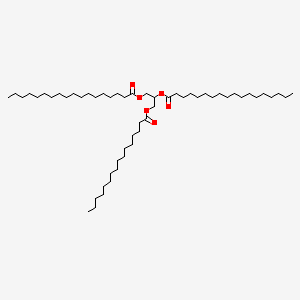
Arachidonoyl p-Nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonoyl p-Nitroaniline (ApNA) is a nitroaniline fatty acid amide . It is used as a substrate for the hydrolysis of p-nitroaniline by Fatty Acid Amide Hydrolase (FAAH) in Dictyostelium discoideum .
Synthesis Analysis
The synthesis of p-Nitroaniline involves a multi-step sequence . The first step is the preparation of acetophenone oxime from acetophenone . The transformation of one functional group on a monosubstituted benzene into another is followed by an electrophilic aromatic substitution reaction to obtain the target compound .Molecular Structure Analysis
The molecular formula of Arachidonoyl p-Nitroaniline is C26H36N2O3 .Chemical Reactions Analysis
Arachidonoyl p-Nitroaniline is a substrate for the hydrolysis of p-nitroaniline by FAAH in Dictyostelium discoideum . The hydrolysis rate of Arachidonoyl p-Nitroaniline and the fatty acid amide hydrolase activity of recombinant His-FAAH purified from Dictyostelium can be used to characterize the binding and catalytic specificity of mammalian FAAH enzymes .Physical And Chemical Properties Analysis
The molecular weight of Arachidonoyl p-Nitroaniline is 424.58 .Scientific Research Applications
Enzyme Activity Measurement
Arachidonoyl p-Nitroaniline (ApNA) is widely used as a colorimetric substrate for measuring the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH) . When ApNA is exposed to FAAH activity, it results in the release of the yellow colorimetric dye p-nitroaniline . This allows for fast and convenient measurements of FAAH activity using a 96-well plate spectrophotometer .
Lipid Biochemistry
In the field of lipid biochemistry, ApNA is used to study the biochemistry of fatty acids . As a fatty acid conjugate, it can help researchers understand the properties and functions of fatty acids .
Cannabinoid Research
Given its role in measuring FAAH activity and its involvement with anandamide, ApNA is also used in cannabinoid research . It can help researchers understand the biochemical pathways of cannabinoids and their effects .
Biochemical Labeling & Detection
ApNA is used in the labeling and detection of biochemicals . Its ability to release a colorimetric dye makes it useful in various biochemical assays .
Pharmaceutical Development
The study of FAAH and its role in the breakdown of anandamide has implications for pharmaceutical development . By using ApNA to measure FAAH activity, researchers can develop drugs that target this enzyme to regulate anandamide levels, which could have potential therapeutic applications .
Mechanism of Action
Target of Action
Arachidonoyl p-Nitroaniline primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the hydrolysis of endocannabinoids, which are bioactive lipids that regulate several neurobehavioral processes .
Mode of Action
Arachidonoyl p-Nitroaniline acts as a substrate for FAAH . The compound is hydrolyzed by FAAH, resulting in the release of p-nitroaniline and arachidonic acid . This interaction allows the compound to be used in enzyme kinetic studies to analyze the activity of FAAH .
Biochemical Pathways
The hydrolysis of Arachidonoyl p-Nitroaniline by FAAH is part of the endocannabinoid signaling pathway . Endocannabinoids like anandamide are hydrolyzed by FAAH into free arachidonic acid and ethanolamine, terminating their bioactivity . By acting as a substrate for FAAH, Arachidonoyl p-Nitroaniline can help elucidate the role of FAAH in this pathway .
Result of Action
The hydrolysis of Arachidonoyl p-Nitroaniline by FAAH results in the release of p-nitroaniline . This reaction can be measured using a spectrophotometer, providing a convenient method for assessing FAAH activity .
Safety and Hazards
Future Directions
The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a pressing need . Various methods for its conversion and removal have been explored . The chemical reduction of 4-NA using various different nanocatalytic systems is one such approach that has attracted tremendous interest over the past few years .
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMVYDNBOIVHBO-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonoyl p-Nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-1,5-Methenocyclopent[d]azepine(9CI)](/img/no-structure.png)
![9H-Pyrazolo[3',4':3,4]pyrazolo[1,5-a]pyridine](/img/structure/B571158.png)
![Methyl 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B571160.png)

![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)
